molecular formula C8H10N4 B033233 6-(Aminomethyl)-1H-indazol-3-amine CAS No. 368426-75-9

6-(Aminomethyl)-1H-indazol-3-amine

Cat. No. B033233
CAS RN: 368426-75-9
M. Wt: 162.19 g/mol
InChI Key: WVCSMKWWSLUJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-1H-indazol-3-amine, also known as 6-AMIN-1H-indazol-3-amine, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in drug development, biochemistry, and physiology.

Scientific Research Applications

Anticancer Research 6-(Aminomethyl)-1H-indazol-3-amine derivatives have been explored for their anticancer properties. Research has shown that certain 6-aminoindazole derivatives exhibit significant antiproliferative activity against various human cancer cell lines. One study synthesized a series of these derivatives, which demonstrated growth inhibitory activity across multiple cancer cell lines, suggesting their potential as novel anticancer agents. Specifically, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent antiproliferative activity in colorectal cancer cells, with minimal cytotoxicity in normal cells, highlighting its therapeutic potential (Ngo Xuan Hoang et al., 2022).

Catalyst-Free Synthesis of Heterocycles this compound is also utilized in the synthesis of complex heterocyclic compounds. A study demonstrated a three-component reaction involving this compound to create fused tetracyclic heterocycles under catalyst-free conditions. This approach yielded high yields of [1,6]naphthyridine and pyrazoloquinoline analogs, showcasing the versatility of this compound in facilitating efficient heterocyclic synthesis (W. Lu et al., 2014).

Synthetic Methodologies The compound is also central to developing novel synthetic methodologies for indazole derivatives. Research has led to environmentally friendly and practical approaches for synthesizing 3-aminomethyl-N-tosyl-indazoles, showcasing the compound's utility in generating valuable indazole-based chemicals with potential applications in medicinal chemistry and material science (Tuula Kylmaelae et al., 2010).

Chemical Structure and Antitumor Activity Another study focused on the design, synthesis, and structural analysis of an indazole derivative with promising antitumor activity. The compound, synthesized from this compound, showed effective inhibition against several cancer cell lines, further underscoring the compound's relevance in developing new anticancer drugs (Jiu-Fu Lu et al., 2020).

properties

IUPAC Name

6-(aminomethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSMKWWSLUJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.